molecular formula C13H19BO2 B069284 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane CAS No. 195062-59-0

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane

Cat. No. B069284
M. Wt: 218.1 g/mol
InChI Key: NUFSJKMRPYGNHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane" typically involves the rhodium-catalyzed hydroboration of allyl phenyl sulfone. The procedure results in a compound characterized by single crystal X-ray diffraction, indicating a precise arrangement of its molecular structure (Coombs et al., 2006).

Molecular Structure Analysis

This compound crystallizes in the monoclinic space group P21/c, with specific cell parameters revealing its detailed crystalline structure. No significant intramolecular or intermolecular interaction is observed with the Lewis acidic boron atom, highlighting its potential reactivity in chemical processes (Coombs et al., 2006).

Chemical Reactions and Properties

"4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane" is involved in various chemical reactions, including Suzuki-Miyaura cross-coupling, due to its organoboron component. It acts as an allylating reagent for the preparation of homoallylic alcohols and amines, demonstrating its versatility in synthetic chemistry (Ramachandran & Gagare, 2010).

Physical Properties Analysis

The physical properties, such as boiling point and solubility, indicate its stability and compatibility with most organic solvents, making it a valuable reagent in organic synthesis. It is commercially available as a colorless clear liquid, stable to air and water, and causes eye, respiratory system, and skin irritation (Ramachandran & Gagare, 2010).

Chemical Properties Analysis

The chemical properties of "4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane" are characterized by its reactivity in chemical synthesis, particularly in the formation of organoboronate esters. It reacts with a variety of alkenes under catalytic conditions to give air- and chromatography-stable organoboronate esters, showcasing its chemical versatility (Fritschi et al., 2008).

Scientific Research Applications

  • Double Nucleophilic Addition Reactions : Shimizu et al. (2010) conducted a study where 4,4,5,5-tetramethyl-1,3,2-dioxaborolane was used in a double nucleophilic addition reaction with ketene silyl acetals. This process resulted in the production of delta-hydroxyesters, demonstrating the compound's utility in synthetic organic chemistry (Shimizu, Kawanishi, Mizota, & Hachiya, 2010).

  • Synthesis of Biologically Active Derivatives : Büttner et al. (2007) reported the development of a new building block for synthesizing biologically active derivatives using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This study highlights its potential in creating silicon-based drugs and odorants (Büttner, Nätscher, Burschka, & Tacke, 2007).

  • Preparation of Homoallylic Alcohols and Amines : The compound is used as an allylating reagent for preparing homoallylic alcohols and amines, according to a report by Ramachandran and Gagare (2010) (Ramachandran & Gagare, 2010).

  • Inhibition of Serine Proteases : Spencer et al. (2002) synthesized derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and evaluated their inhibitory activity against serine proteases like thrombin (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).

  • Synthesis of Boron Containing Stilbene Derivatives : Das et al. (2015) synthesized a series of boron-containing stilbene derivatives using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These derivatives have potential applications in LCD technology and as therapeutic agents for neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

  • Continuous Flow Synthesis : Fandrick et al. (2012) described a continuous-flow process for synthesizing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, demonstrating its scalability for industrial applications (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves, eye protection, and face protection (P280), and washing with plenty of water if it comes into contact with skin (P302 + P352) .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFSJKMRPYGNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443748
Record name 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane

CAS RN

195062-59-0
Record name 4,4,5,5-Tetramethyl-2-o-tolyl-1,3,2-dioxaborolane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tolylboronic acid pinacol ester
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Synthesis routes and methods

Procedure details

To 200 ml (0.21 mol) of 1.07 M solution of 2-methyl phenylmagnesiumbromide in THF, 49.3 g (0.27 mmol) of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was added at room temperature. The resulting solution was stirred for 15 min at the same temperature, and then 50 ml of water was added. The formed mixture was poured into 500 ml of water, and crude product was extracted with 3×200 ml of ethyl acetate. The combined organic extract was dried over Na2SO4 and then evaporated to dryness. Fractional distillation of the residue in vacuum gave colorless oil, b.p. 81-84° C./3 mmm Hg. Yield 33.1 g (57%). Anal. calc. for C13H19BO2: C, 71.59; H, 8.78. Found: C, 71.78; H, 8.65. 1H NMR (CDCl3): 7.78 (m, 1H, 6-H), 7.33 (m, 1H, 5-H), 7.16-7.19 (m, 2H, 3, 4-H), 2.56 (s, 3H, Me in 2-MeC6H4), 1.36 (s, 12H, Bpin).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
JW Clary, TJ Rettenmaier, R Snelling… - The Journal of …, 2011 - ACS Publications
Grignard reagents (aliphatic, aromatic, heteroaromatic, vinyl, or allylic) react with 1 equiv of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, PinBH) at ambient temperature in …
Number of citations: 144 pubs.acs.org
J Dong, H Guo, QS Hu - European Journal of Organic …, 2017 - Wiley Online Library
Room temperature Ni 0 /PCy 3 ‐catalyzed cross‐coupling reactions of aryl arenesulfonates with bis(pinacolato)diboron are described. The Ni 0 /PCy 3 catalysts, generated from Ni(COD…
Y Dang, C Jia, Y Wang, L Wang, Y Li, Y Li - Chinese Journal of Organic … - sioc-journal.cn
The reactions of ZnEt 2 with two pyrrolyl ligands 2-(2-((((1H-pyrrol-2-yl) methylene) amino) methyl)-1H-pyrrol-1-yl)-N, N-dimethylethan-1-amine (HL1) and N-((1H-pyrrol-2-yl) methyl)-1-(…
Number of citations: 0 sioc-journal.cn
S Cao, R Christiansen, X Peng - Chemistry–A European …, 2013 - Wiley Online Library
A series of arylboronic esters containing different aromatic substituents and various benzylic leaving groups (Br or N + Me 3 Br − ) have been synthesized. The substituent effects on …
Z Zhang, J Wen, M Wang, CG Yan, Z Shi - Green Synthesis and Catalysis, 2021 - Elsevier
An efficient method for the synthesis of deuterated homologation of boronate esters was developed. This discovery uses robust deuterated agent 5-(methyl-d 3 )-5H-dibenzo[b,d]…
Number of citations: 15 www.sciencedirect.com
JL Lamola, PT Moshapo, CW Holzapfel… - Tetrahedron …, 2023 - Elsevier
A study on the effects of ligand steric bulk in the Pd-catalysed borylation of ortho-substituted aryl bromides and chlorides under mild conditions (25 – 80 C) is described. Catalysts …
Number of citations: 1 www.sciencedirect.com
D Qiu, L Jin, Z Zheng, H Meng, F Mo… - The Journal of …, 2013 - ACS Publications
A metal-free borylation process based on Sandmeyer-type transformation using arylamines derivatives as the substrates has been developed. Through optimization of the reaction …
Number of citations: 143 pubs.acs.org
A Bej, D Srimani, A Sarkar - Green chemistry, 2012 - pubs.rsc.org
Palladium nanoparticles generated in PEG catalyze the reaction of bis(pinacolato)diboron with various aryl/benzyl halides to afford aryl/benzyl boronates in high yield. Arylboronates …
Number of citations: 55 pubs.rsc.org
P Boontiem, S Kiatisevi - Inorganica Chimica Acta, 2020 - Elsevier
Facile and economical method for Miyaura borylation reaction between B 2 pin 2 and aryl bromides is reported. The catalytic system containing 2 mol% PdCl 2 (PPh 3 ) 2 and KOAc …
Number of citations: 9 www.sciencedirect.com
J Hu, H Sun, W Cai, X Pu, Y Zhang… - The Journal of Organic …, 2016 - ACS Publications
By developing a mild Ni-catalyzed system, a method for direct borylation of sp 2 and sp 3 C–N bonds has been established. The key to this hightly efficient C–N bond borylative …
Number of citations: 132 pubs.acs.org

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